2-[1-(3-methoxybenzoyl)-octahydropyrrolo[3,4-b]pyrrol-5-yl]-5-(trifluoromethyl)pyridine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-[1-(3-Methoxybenzoyl)-octahydropyrrolo[3,4-b]pyrrol-5-yl]-5-(trifluoromethyl)pyridine is a complex organic compound featuring various functional groups. This compound has diverse applications due to its unique chemical structure, involving a methoxybenzoyl group, a pyrrolopyrrole scaffold, and a trifluoromethyl-substituted pyridine ring.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[1-(3-Methoxybenzoyl)-octahydropyrrolo[3,4-b]pyrrol-5-yl]-5-(trifluoromethyl)pyridine typically involves multi-step organic synthesis. The process may begin with the preparation of the octahydropyrrolopyrrole core through a cycloaddition reaction. The methoxybenzoyl group is introduced via an acylation reaction, often using 3-methoxybenzoyl chloride and a base such as triethylamine. The trifluoromethylpyridine ring is incorporated through nucleophilic substitution reactions, facilitated by strong bases or catalytic conditions.
Industrial Production Methods
For industrial-scale production, optimizing yield and purity is crucial. This may involve using high-pressure reactors for cycloaddition and advanced purification techniques such as recrystallization and chromatography. The use of green chemistry principles, like solvent recovery and minimal waste production, is often prioritized in industrial settings.
Chemical Reactions Analysis
Types of Reactions
Oxidation: This compound can undergo oxidation, particularly at the methoxybenzoyl moiety, forming quinones.
Reduction: The pyrrolopyrrole core can be reduced under hydrogenation conditions.
Substitution: The trifluoromethyl group can be substituted by nucleophiles under specific conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate or other strong oxidizing agents.
Reduction: Hydrogen gas with a palladium catalyst.
Substitution: Sodium ethoxide or other strong nucleophiles.
Major Products
Oxidation: Quinone derivatives.
Reduction: Saturated pyrrole derivatives.
Substitution: Various substituted pyridine derivatives depending on the nucleophile used.
Scientific Research Applications
2-[1-(3-Methoxybenzoyl)-octahydropyrrolo[3,4-b]pyrrol-5-yl]-5-(trifluoromethyl)pyridine has found applications in several fields:
Chemistry: Used as a building block in the synthesis of more complex molecules and functional materials.
Biology: Its unique structure makes it a candidate for studying enzyme interactions and protein binding.
Industry: Utilized in the development of advanced materials, including polymers and coatings, due to its stability and functional groups.
Mechanism of Action
The mechanism of action of this compound depends on its interaction with molecular targets, such as enzymes or receptors. The methoxybenzoyl group can engage in pi-pi stacking interactions, while the pyrrolopyrrole core provides a rigid scaffold that can fit into specific active sites. The trifluoromethyl group enhances the compound's stability and can improve its binding affinity to hydrophobic pockets within proteins.
Comparison with Similar Compounds
Comparison
Compared to similar compounds, 2-[1-(3-Methoxybenzoyl)-octahydropyrrolo[3,4-b]pyrrol-5-yl]-5-(trifluoromethyl)pyridine stands out due to its specific combination of functional groups and scaffold architecture. This gives it unique chemical and biological properties, such as enhanced stability and specificity in binding interactions.
List of Similar Compounds
2-[1-(Benzoyl)-octahydropyrrolo[3,4-b]pyrrol-5-yl]-5-(trifluoromethyl)pyridine
2-[1-(4-Methoxybenzoyl)-octahydropyrrolo[3,4-b]pyrrol-5-yl]-5-(trifluoromethyl)pyridine
2-[1-(3-Methoxybenzoyl)-pyrrol-5-yl]-5-(trifluoromethyl)pyridine
Each of these similar compounds varies slightly in their functional groups or core structure, resulting in differences in their chemical behavior and applications.
Properties
IUPAC Name |
(3-methoxyphenyl)-[5-[5-(trifluoromethyl)pyridin-2-yl]-2,3,3a,4,6,6a-hexahydropyrrolo[2,3-c]pyrrol-1-yl]methanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H20F3N3O2/c1-28-16-4-2-3-13(9-16)19(27)26-8-7-14-11-25(12-17(14)26)18-6-5-15(10-24-18)20(21,22)23/h2-6,9-10,14,17H,7-8,11-12H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QOTMCCSQGSTQAS-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC(=C1)C(=O)N2CCC3C2CN(C3)C4=NC=C(C=C4)C(F)(F)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H20F3N3O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
391.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.